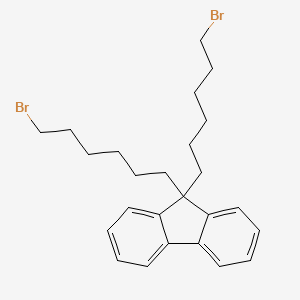

9,9-Bis(6-bromohexyl)fluorene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9,9-bis(6-bromohexyl)fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32Br2/c26-19-11-3-1-9-17-25(18-10-2-4-12-20-27)23-15-7-5-13-21(23)22-14-6-8-16-24(22)25/h5-8,13-16H,1-4,9-12,17-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOFABZRPOCKKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCCCCCBr)CCCCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 9,9-Bis(6-bromohexyl)fluorene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis protocol for 9,9-Bis(6-bromohexyl)fluorene, a key intermediate in the development of novel organic electronic materials and conjugated polymers. The following sections detail the experimental methodology, present key quantitative data, and visualize the synthetic workflow.

Core Synthesis Protocol

The synthesis of this compound is achieved through the dialkylation of fluorene at the C9 position. This reaction is typically carried out under basic conditions using a phase transfer catalyst to facilitate the reaction between the aqueous and organic phases.

Reaction Scheme:

Fluorene + 2 eq. 1,6-Dibromohexane → this compound

Experimental Methodology

A widely adopted and effective method for the synthesis of this compound involves a phase transfer-catalyzed alkylation. This procedure is adapted from established protocols for similar fluorene derivatives.

Materials:

-

Fluorene

-

1,6-Dibromohexane

-

Sodium Hydroxide (NaOH)

-

Benzyltriethylammonium chloride (or other suitable phase transfer catalyst)

-

Toluene

-

Deionized Water

-

Hexane

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine fluorene and a significant molar excess of 1,6-dibromohexane. Add toluene as the organic solvent and an aqueous solution of sodium hydroxide (typically 50% w/v).

-

Catalyst Addition: Introduce a catalytic amount of a phase transfer catalyst, such as benzyltriethylammonium chloride.

-

Reaction Execution: Heat the biphasic mixture to reflux (approximately 85-95 °C) with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) and is generally allowed to proceed for 12 to 24 hours to ensure complete dialkylation.

-

Work-up: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with toluene or dichloromethane to recover any residual product.

-

Washing: Combine the organic extracts and wash sequentially with deionized water, a dilute acid solution (e.g., 1M HCl) to neutralize any remaining base, and finally with brine.

-

Drying and Solvent Removal: Dry the organic phase over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, which will contain unreacted 1,6-dibromohexane, is purified by column chromatography on silica gel. A common eluent system is a gradient of hexane and dichloromethane. The excess 1,6-dibromohexane is first eluted with pure hexane, followed by the desired product.

-

Final Product: After column chromatography, the fractions containing the pure product are combined, and the solvent is evaporated to yield this compound as a white solid or a viscous oil. The product should be stored in a cool, dark, and dry place.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction scale and conditions.

| Parameter | Value | Notes |

| Reactant Molar Ratios | ||

| Fluorene | 1 equivalent | |

| 1,6-Dibromohexane | 10-20 equivalents | A large excess is used to favor dialkylation and minimize mono-alkylation. |

| Sodium Hydroxide | 10-20 equivalents | In a 50% aqueous solution. |

| Phase Transfer Catalyst | 0.05-0.1 equivalents | e.g., Benzyltriethylammonium chloride. |

| Reaction Conditions | ||

| Temperature | 85-95 °C | Reflux temperature of the toluene/water mixture. |

| Reaction Time | 12-24 hours | Monitored by TLC for completion. |

| Yield and Purity | ||

| Typical Yield | 60-85% | After purification. |

| Purity | >98% | As determined by ¹H NMR and elemental analysis. |

| Physical Properties | ||

| Molecular Formula | C₂₅H₃₂Br₂ | |

| Molecular Weight | 492.33 g/mol | |

| Appearance | White solid or viscous oil |

Visualizing the Workflow and Logic

To further clarify the experimental process and the underlying chemical transformation, the following diagrams have been generated.

Synthesis Reaction Pathway

Caption: Figure 1: Reaction Pathway for this compound Synthesis

Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow

This guide provides a foundational protocol for the synthesis of this compound. Researchers are encouraged to optimize reaction conditions based on their specific laboratory setup and desired scale. Standard laboratory safety procedures should be followed at all times when handling the reagents and performing the experiment.

In-Depth Technical Guide: Chemical Properties of 9,9-Bis(6-bromohexyl)fluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Bis(6-bromohexyl)fluorene is a substituted fluorene derivative that serves as a key building block in the synthesis of advanced organic materials. Its unique structure, featuring a rigid and planar fluorene core functionalized with two flexible bromohexyl side chains, imparts desirable properties for applications in organic electronics, optoelectronics, and polymer chemistry. The terminal bromine atoms on the hexyl chains provide reactive sites for a variety of chemical modifications, making it a versatile precursor for the development of functional polymers and novel molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Due to the limited availability of experimentally determined data in the public domain, some properties are computed values.

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₂Br₂ | PubChem[1] |

| Molecular Weight | 492.3 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 269059-34-9 | - |

| Appearance | Expected to be a solid at room temperature | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Soluble in common organic solvents like THF | - |

| Computed Complexity | 369 | PubChem[1] |

Note: The melting point of the related compound, 2,7-dibromo-9,9-bis(6-bromohexyl)fluorene, is reported as 70.0-74.0 °C.[2]

Synthesis

The synthesis of this compound is typically achieved through the dialkylation of fluorene with an excess of 1,6-dibromohexane in the presence of a strong base. The reaction proceeds via the deprotonation of the acidic C9 proton of the fluorene ring, followed by nucleophilic substitution on the dibromoalkane.

Experimental Protocol: Synthesis of this compound

Reagents and Materials:

-

Fluorene

-

1,6-Dibromohexane

-

Potassium hydroxide (KOH) or Sodium hydride (NaH)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF))

-

Deionized water

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

To a stirred solution of fluorene in an anhydrous solvent, add a strong base (e.g., powdered KOH or NaH) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Add a phase-transfer catalyst if using a biphasic system.

-

Add a significant excess of 1,6-dibromohexane to the reaction mixture.

-

Heat the mixture to a specified temperature (e.g., 50-70 °C) and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and quench with deionized water.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura polymerization using a fluorene monomer.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the searched literature. However, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectral features can be predicted based on its structure.

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the fluorene core, as well as multiplets for the methylene protons of the two hexyl chains. A triplet corresponding to the methylene group adjacent to the bromine atom would be expected in the downfield aliphatic region.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons of the fluorene ring and the aliphatic carbons of the hexyl chains. The carbon attached to the bromine atom would appear at a characteristic chemical shift.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. As with many organobromine compounds, it may be irritating to the skin, eyes, and respiratory system. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in materials science and organic synthesis. Its fluorene core provides rigidity and desirable optoelectronic properties, while the bromohexyl side chains offer solubility and reactive handles for further functionalization. The ability to readily participate in polymerization reactions, such as Suzuki-Miyaura cross-coupling, makes it a key component in the development of high-performance conjugated polymers for a range of electronic applications. Further research into the synthesis and characterization of this and related compounds will continue to drive innovation in the field of organic functional materials.

References

9,9-Bis(6-bromohexyl)fluorene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthetic approaches related to 9,9-Bis(6-bromohexyl)fluorene, a key building block in the development of advanced organic materials. Its unique structure, combining a rigid fluorene core with flexible bromohexyl side chains, makes it a valuable intermediate for creating functional polymers with applications in organic electronics and chemical sensing.

Core Compound Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and material characterization.

| Property | Value |

| Molecular Formula | C₂₅H₃₂Br₂ |

| Molecular Weight | 492.33 g/mol |

| IUPAC Name | This compound |

| CAS Number | 269059-34-9 |

Synthesis and Functionalization

The synthesis of this compound is typically achieved through the dialkylation of fluorene. This process involves the reaction of fluorene with an excess of a dihaloalkane, such as 1,6-dibromohexane, under basic conditions. The bromohexyl side chains serve as reactive sites for further chemical modifications, enabling the creation of diverse functional polymers through techniques like Suzuki cross-coupling or oxidative coupling polymerization.

Experimental Protocol: Synthesis of this compound

Materials:

-

Fluorene

-

1,6-dibromohexane

-

Potassium hydroxide (KOH) or another strong base

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Anhydrous solvent (e.g., Dimethyl sulfoxide - DMSO)

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve fluorene in the anhydrous solvent.

-

Add the phase-transfer catalyst to the solution.

-

Slowly add a significant molar excess of 1,6-dibromohexane to the reaction mixture.

-

Introduce the strong base (e.g., powdered KOH) portion-wise while vigorously stirring the mixture.

-

Heat the reaction mixture to a temperature appropriate for the chosen solvent and reactants, and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

-

After cooling to room temperature, quench the reaction by the slow addition of water.

-

Extract the organic product using a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to isolate the this compound.

Application in Chemical Sensing

Polymers derived from this compound are extensively used in the development of chemical sensors, particularly for the detection of nitroaromatic compounds, which are common components of explosives. The principle of detection is based on fluorescence quenching. The fluorene-based polymer is highly fluorescent, but upon interaction with a nitroaromatic compound like picric acid, the fluorescence is significantly reduced or "quenched."

Experimental Workflow: Nitroaromatic Detection via Fluorescence Quenching

The following workflow outlines the general steps for utilizing a polyfluorene material (synthesized from this compound) for the detection of a nitroaromatic analyte in a solution.

Conceptual Diagram: Polymerization and Functionalization

The versatility of this compound lies in its ability to be polymerized and subsequently functionalized. The bromohexyl chains provide reactive handles for attaching various chemical moieties, thereby tuning the polymer's properties for specific applications.

An In-depth Technical Guide on the Solubility of 9,9-Bis(6-bromohexyl)fluorene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Assessment

Based on the solvents utilized in the synthesis and subsequent polymerization of 9,9-Bis(6-bromohexyl)fluorene and its derivatives, a qualitative assessment of its solubility can be made. The compound is likely soluble in common organic solvents that can dissolve nonpolar to moderately polar organic molecules.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Expected Solubility | Rationale |

| Chlorinated Solvents | Chloroform, Dichloromethane | Likely Soluble | Frequently used as solvents for fluorene-based polymers, suggesting the monomer would also be soluble. |

| Aromatic Hydrocarbons | Toluene, Xylene | Likely Soluble | Often used in the synthesis and processing of related polyfluorenes. |

| Ethers | Tetrahydrofuran (THF) | Likely Soluble | Commonly used as a solvent for polymerization reactions involving this monomer.[1] |

| Ketones | Acetone, Methyl Ethyl Ketone | Potentially Soluble | May be used in purification steps such as recrystallization, indicating some degree of solubility, likely lower than in chlorinated or aromatic solvents. |

| Alcohols | Methanol, Ethanol | Likely Insoluble or Sparingly Soluble | Often used as anti-solvents to precipitate fluorene-based polymers, suggesting the monomer has low solubility in them. |

| Alkanes | Hexane, Heptane | Likely Insoluble or Sparingly Soluble | The aromatic fluorene core and bromohexyl chains impart a polarity that is likely incompatible with nonpolar alkanes. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol, such as the isothermal shake-flask method, is recommended. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation is reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed in the shaker bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully pipette a known volume of the supernatant into a centrifuge tube.

-

Centrifuge the samples to separate any remaining suspended solid particles.

-

-

Quantification of Solute:

-

Accurately dilute an aliquot of the clear supernatant with the respective solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent, typically expressed in grams per liter (g/L) or moles per liter (mol/L).

-

Caption: Experimental workflow for determining the solubility of a compound.

Significance in Research and Development

Understanding the solubility of this compound is crucial for its application in organic electronics and materials science.[2][3] Solubility data is essential for:

-

Reaction Condition Optimization: Selecting appropriate solvents for synthesis and purification.

-

Polymerization Control: Controlling the concentration of monomers in polymerization reactions to influence molecular weight and polymer properties.

-

Solution Processing: Formulating inks and solutions for thin-film deposition techniques such as spin-coating and inkjet printing, which are vital in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.

-

Material Characterization: Preparing solutions for analytical techniques like spectroscopy and chromatography.

While this guide provides a framework for understanding and determining the solubility of this compound, researchers are encouraged to perform their own quantitative measurements to obtain precise data relevant to their specific experimental conditions.

References

An In-depth Technical Guide on the Thermal Stability of 9,9-Bis(6-bromohexyl)fluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Bis(6-bromohexyl)fluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The functionalization at the C9 position with two 6-bromohexyl chains imparts solubility and allows for further chemical modifications, making it a valuable building block for conjugated polymers used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The thermal stability of these materials is a critical parameter that dictates their processing window and operational lifetime in electronic devices.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₂Br₂ | [1] |

| Molecular Weight | 492.3 g/mol | [1] |

| Appearance | White to off-white solid | General knowledge |

| CAS Number | 269059-34-9 | [1] |

Expected Thermal Behavior

Direct experimental data on the thermal decomposition of this compound is scarce. However, the thermal behavior of fluorene derivatives, particularly polyfluorenes with similar alkyl side chains, has been studied. For instance, poly(9,9-di-n-hexylfluorene) (PFH), a close structural analog, exhibits distinct phase transitions upon heating.[2]

Based on the analysis of related compounds, this compound is expected to be a thermally stable compound, with significant decomposition likely occurring at temperatures well above 200 °C. The bromohexyl chains may be the initial sites of degradation.

Table 2: Expected Thermal Events for 9,9-Dialkylfluorene Derivatives

| Thermal Event | Approximate Temperature Range (°C) | Technique | Notes |

| Melting Point | 100 - 150 | DSC | The melting point will be influenced by the purity of the sample. |

| Onset of Decomposition | > 250 | TGA | The presence of bromine atoms may influence the decomposition pathway compared to simple alkyl chains. |

| Phase Transitions | Variable | DSC | As seen in poly(9,9-di-n-hexylfluorene), which shows a transition from a metastable beta phase to a crystalline alpha form above 175 °C.[2] |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the alkylation of fluorene followed by bromination of the terminal alcohol. A representative synthetic protocol is detailed below.

Step 1: Synthesis of 9,9-Bis(6-hydroxyhexyl)fluorene

-

To a solution of fluorene in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add a strong base such as sodium hydride (NaH) or potassium tert-butoxide at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture until the deprotonation of the C9 position is complete, indicated by a color change.

-

Add 6-bromo-1-hexanol to the reaction mixture and heat to reflux.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield 9,9-Bis(6-hydroxyhexyl)fluorene.

Step 2: Bromination of 9,9-Bis(6-hydroxyhexyl)fluorene

-

Dissolve 9,9-Bis(6-hydroxyhexyl)fluorene in a suitable solvent like dichloromethane (DCM).

-

Add a brominating agent, such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (PPh₃), dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography to obtain this compound.

TGA is a standard technique to determine the thermal stability and decomposition profile of a material.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Atmosphere: Conduct the analysis under an inert atmosphere, typically nitrogen, with a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Plot the sample weight (as a percentage of the initial weight) as a function of temperature. The onset of decomposition is typically determined as the temperature at which 5% weight loss occurs.

DSC is used to identify phase transitions such as melting and crystallization.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Seal 2-5 mg of this compound in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Maintain an inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200 °C) at a rate of 10 °C/min.

-

Hold at this temperature for 2-5 minutes to erase thermal history.

-

Cool the sample to a low temperature (e.g., -50 °C) at a rate of 10 °C/min.

-

Heat the sample again to the upper temperature at 10 °C/min.

-

-

Data Analysis: The second heating scan is typically used to determine the glass transition temperature (Tg) and melting point (Tm).

Visualizations

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Conclusion

This compound is a crucial monomer for the synthesis of high-performance conjugated polymers. Based on data from analogous fluorene-based materials, it is expected to possess good thermal stability, a prerequisite for its application in organic electronics. This guide provides the foundational knowledge and experimental protocols necessary for researchers to further investigate and utilize this compound in the development of next-generation electronic and optoelectronic devices. Direct experimental verification of the thermal properties of this compound is recommended for specific applications.

References

Photophysical Properties of 9,9-Bis(6-bromohexyl)fluorene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Bis(6-bromohexyl)fluorene is a key building block in the synthesis of advanced organic electronic materials, particularly conjugated polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. Its fluorene core provides a rigid and highly fluorescent aromatic system, while the two 6-bromohexyl chains at the 9-position enhance solubility and offer reactive sites for polymerization and further functionalization. Understanding the intrinsic photophysical properties of this monomer is crucial for designing and optimizing the performance of the resulting materials.

This technical guide provides a comprehensive overview of the core photophysical properties of this compound. While specific experimental data for this exact monomer is not extensively reported in peer-reviewed literature, this guide presents estimated values based on the well-established behavior of the 9,9-dialkylfluorene chromophore. Furthermore, it offers detailed experimental protocols for researchers to determine these properties in their own laboratories.

Core Photophysical Properties

The photophysical behavior of this compound is dominated by the π-conjugated system of the fluorene moiety. The alkyl chains at the C9 position serve to prevent aggregation and enhance solubility, which generally have a minimal effect on the electronic transitions of the monomer in dilute solution. The terminal bromine atoms are primarily incorporated as reactive handles for polymerization and are not expected to significantly alter the core photophysical properties of the fluorene chromophore.

Data Presentation

The following table summarizes the estimated photophysical properties of this compound in a non-polar solvent such as cyclohexane or toluene at room temperature. These estimations are based on the typical values observed for 9,9-dialkylfluorene derivatives.

| Photophysical Parameter | Estimated Value | Unit | Notes |

| Absorption Maximum (λabs) | ~ 350 - 360 | nm | Corresponds to the S0 → S1 transition of the fluorene core. |

| Molar Absorptivity (ε) | ~ 10,000 - 15,000 | M-1cm-1 | At the absorption maximum. |

| Emission Maximum (λem) | ~ 380 - 420 | nm | Exhibits a characteristic blue fluorescence. |

| Stokes Shift | ~ 30 - 60 | nm | The energy difference between the absorption and emission maxima. |

| Fluorescence Quantum Yield (ΦF) | ~ 0.7 - 0.9 | - | High fluorescence efficiency is a hallmark of the fluorene chromophore. |

| Fluorescence Lifetime (τF) | ~ 1 - 2 | ns | Mono-exponential decay is expected in dilute, deoxygenated solutions. |

Justification for Estimated Values: The photophysical properties of fluorene derivatives are primarily governed by the π-electron system of the aromatic core. The long alkyl chains at the 9-position are known to have a negligible effect on the absorption and emission spectra of the monomer. While heavy atoms like bromine can sometimes influence excited state dynamics through the heavy-atom effect, in this case, the bromine atoms are located at the end of flexible hexyl chains, spatially removed from the fluorene core. Therefore, their impact on the intrinsic photophysical properties of the monomer is expected to be minimal. The provided estimates are consistent with reported data for various 9,9-dialkylfluorene monomers and serve as a reliable starting point for experimental characterization.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the photophysical properties of this compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum, absorption maximum (λabs), and molar absorptivity (ε) of this compound.

Materials and Equipment:

-

This compound

-

Spectroscopic grade solvent (e.g., cyclohexane, toluene, or tetrahydrofuran)

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.

-

From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 1 µM to 50 µM.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the wavelength range for scanning (e.g., 250 nm to 500 nm).

-

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the most dilute sample solution.

-

Place the reference and sample cuvettes in the spectrophotometer.

-

Record the absorption spectrum.

-

Repeat the measurement for all the prepared dilutions.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λabs).

-

According to the Beer-Lambert law (A = εcl), plot absorbance at λabs versus concentration.

-

The molar absorptivity (ε) can be calculated from the slope of the linear fit of this plot.

-

Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and the emission maximum (λem) of this compound.

Materials and Equipment:

-

Fluorometer (spectrofluorometer)

-

Quartz fluorescence cuvettes (1 cm path length, four polished sides)

-

Solutions of this compound prepared for UV-Vis measurements (ensure absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects).

Procedure:

-

Fluorometer Setup:

-

Turn on the fluorometer and allow the excitation lamp to stabilize.

-

Set the excitation wavelength (λex) to the absorption maximum (λabs) determined from the UV-Vis spectrum.

-

Set the emission wavelength range to be scanned (e.g., from λex + 10 nm to 600 nm).

-

Set the excitation and emission slit widths (e.g., 2-5 nm).

-

-

Measurement:

-

Fill a fluorescence cuvette with the sample solution.

-

Place the cuvette in the sample holder of the fluorometer.

-

Record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum fluorescence intensity (λem).

-

The Stokes shift can be calculated as the difference between λem and λabs.

-

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (ΦF) of this compound relative to a standard of known quantum yield.

Materials and Equipment:

-

Fluorometer

-

UV-Vis spectrophotometer

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

-

Solutions of the sample and the standard with absorbance values below 0.1 at the excitation wavelength.

Procedure:

-

Absorbance Measurement:

-

Record the UV-Vis absorption spectra of both the sample and the standard solution. Ensure the absorbance at the excitation wavelength is between 0.01 and 0.1.

-

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum of the standard solution, exciting at a wavelength where both the standard and the sample absorb (e.g., 350 nm for quinine sulfate).

-

Without changing the fluorometer settings, record the fluorescence emission spectrum of the this compound solution using the same excitation wavelength.

-

-

Data Analysis:

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the fluorescence quantum yield of the sample (ΦS) using the following equation: ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2) Where:

-

ΦR is the quantum yield of the reference.

-

IS and IR are the integrated emission intensities of the sample and reference.

-

AS and AR are the absorbances of the sample and reference at the excitation wavelength.

-

nS and nR are the refractive indices of the sample and reference solvents.

-

-

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the fluorescence lifetime (τF) of this compound.

Materials and Equipment:

-

TCSPC system, including:

-

Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser) with an excitation wavelength at the absorption maximum of the sample.

-

Fast photodetector (e.g., microchannel plate photomultiplier tube - MCP-PMT).

-

TCSPC electronics (e.g., constant fraction discriminator, time-to-amplitude converter, multichannel analyzer).

-

-

Fluorescence cuvette with a sample solution (absorbance < 0.1).

-

Scattering solution for instrument response function (IRF) measurement (e.g., a dilute solution of non-dairy creamer or Ludox).

Procedure:

-

IRF Measurement:

-

Record the instrument response function by measuring the scattering from the scattering solution at the excitation wavelength.

-

-

Sample Measurement:

-

Replace the scattering solution with the sample solution.

-

Collect the fluorescence decay profile until a sufficient number of counts are accumulated in the peak channel (e.g., 10,000 counts).

-

-

Data Analysis:

-

Fit the fluorescence decay data using deconvolution software, taking into account the measured IRF.

-

A mono-exponential decay model is typically sufficient for a simple fluorophore in a dilute solution: I(t) = I0 * exp(-t/τF), where τF is the fluorescence lifetime.

-

Mandatory Visualizations

Caption: Experimental workflow for the photophysical characterization of this compound.

Caption: Logical relationship for relative fluorescence quantum yield determination.

In-Depth Technical Guide: 9,9-Bis(6-bromohexyl)fluorene (CAS 269059-34-9)

This technical guide provides a comprehensive overview of the chemical properties, suppliers, and applications of 9,9-Bis(6-bromohexyl)fluorene, a key intermediate in the fields of materials science and organic electronics. This document is intended for researchers, scientists, and professionals involved in drug development and materials science who are interested in the synthesis and application of fluorene derivatives.

Core Chemical Properties

This compound is a high-purity brominated fluorene derivative.[1] It features a fluorene core that is symmetrically substituted with two 6-bromohexyl chains.[1] This unique structure makes it a versatile building block for the synthesis of advanced polymeric systems, such as conjugated polymers and liquid crystals.[1]

| Property | Value |

| CAS Number | 269059-34-9 |

| Molecular Formula | C25H32Br2[1][2][3][4] |

| Molecular Weight | 492.33 g/mol [2][4] |

| IUPAC Name | 9,9-bis(6-bromohexyl)-9H-fluorene |

| InChI Code | 1S/C25H32Br2/c26-19-11-3-1-9-17-25(18-10-2-4-12-20-27)23-15-7-5-13-21(23)22-14-6-8-16-24(22)25/h5-8,13-16H,1-4,9-12,17-20H2[1] |

| Predicted Boiling Point | 541.4±23.0 °C[2] |

| Predicted Density | 1.294±0.06 g/cm3 [2] |

| Purity | ≥95% (HPLC)[1] |

Commercial Suppliers

The following is a list of some commercial suppliers of this compound.

| Supplier |

| SunaTech Inc.[2][5] |

| Chengdu HuaNa Chemicals Co., Ltd.[2][5] |

| Zhengzhou Acme Chemical Co., Ltd.[2][5] |

| Henan Lien Chemical Products Co., Ltd.[2][5] |

| Shanghai Kaiwei Chemical Technology Co., Ltd.[2][5] |

| Bide Pharmatech Ltd.[2][5] |

| Wuxi AppTec[2] |

| Zhengzhou Alfa Chemical Co.,Ltd.[2] |

| Zhengzhou Convergence Chemical Co. LTD.[2] |

| Jilin Chinese Academy of Sciences - Yanshen Technology Co., Ltd.[2] |

| Fisher Scientific[6] |

| A2B Chem[3] |

| Shenzhen Nexconn Pharmatechs Ltd.[4] |

Applications and Mechanism of Action

This compound is a versatile intermediate primarily used in organic synthesis, polymer chemistry, and materials science.[1] Its bromoalkyl side chains are key for further chemical modifications, including nucleophilic substitution and polymerization reactions.[1]

A significant application of this compound is as a monomer in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs) and photovoltaic devices.[1] Researchers also utilize it to create cross-linked networks, which enhance the thermal and mechanical stability of functional materials.[1] Furthermore, its rigid fluorene backbone makes it suitable for the development of fluorescent probes and liquid crystalline materials.[1]

One notable application is in the detection of nitroexplosive compounds like picric acid.[7] The compound exhibits fluorescence quenching when it interacts with these substances.[7] This interaction occurs through an Inner Filter Effect mechanism, leading to a measurable decrease in fluorescence intensity.[7]

Experimental Protocols

Suzuki-Miyaura Coupling for Polymer Synthesis

A common method for synthesizing copolymers using this compound is the Suzuki-Miyaura coupling reaction.[8] This protocol involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.

Methodology:

-

In a reaction vessel, dissolve this compound and a suitable boronic acid derivative in a toluene/water mixture.

-

Add a palladium catalyst, such as Pd(PPh₃)₄, and a base, typically potassium carbonate.[7]

-

Heat the reaction mixture to 80–100°C and stir until the reaction is complete.[7] Yields for this reaction can exceed 85%.[7]

-

To mitigate side reactions caused by steric hindrance from the 6-bromohexyl side chains, bulky ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) can be used to enhance catalytic efficiency.[7]

-

The resulting polymer can be purified using standard techniques such as precipitation and column chromatography.

Caption: Suzuki-Miyaura coupling workflow for polymer synthesis.

Fluorescence Quenching for Nitroaromatic Detection

This protocol outlines a general method for using this compound as a fluorescent probe for the detection of nitroaromatic compounds.

Methodology:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., THF or chloroform).

-

Prepare a series of solutions containing different concentrations of the nitroaromatic analyte (e.g., picric acid).

-

In a cuvette, mix the solution of this compound with a solution of the analyte.

-

Measure the fluorescence emission spectrum of the mixture using a spectrofluorometer.

-

A decrease in the fluorescence intensity of this compound in the presence of the analyte indicates a quenching effect.

-

The extent of quenching can be correlated with the concentration of the analyte to create a calibration curve for quantitative analysis.

Caption: Mechanism of fluorescence quenching for nitroaromatic detection.

References

- 1. Atomfair this compound C25H32Br2 CAS 269059-34-9 - Atomfair [atomfair.com]

- 2. 9,9-di(6-bromohexyl)fluorene | 269059-34-9 [m.chemicalbook.com]

- 3. a2bchem.com [a2bchem.com]

- 4. nexconn.com [nexconn.com]

- 5. 9,9-di(6-bromohexyl)fluorene | 269059-34-9 [chemicalbook.com]

- 6. eMolecules 9,9-di(6-bromohexyl)fluorene | 269059-34-9 | | 1g, Quantity: | Fisher Scientific [fishersci.com]

- 7. Buy this compound | 269059-34-9 [smolecule.com]

- 8. chem960.com [chem960.com]

The Bromohexyl Side Chain: A Linchpin in the Functional Design of Fluorene Derivatives

An In-depth Technical Guide for Researchers and Drug Development Professionals

The strategic functionalization of conjugated polymers is a cornerstone of modern materials science and drug development. Among the vast array of molecular scaffolds, fluorene and its derivatives have garnered significant attention due to their rigid, planar structure, high thermal stability, and excellent photoluminescent properties. The performance of these materials, however, is critically dependent on the nature of the side chains appended to the C9 position of the fluorene core. This technical guide delves into the pivotal role of the bromohexyl side chain, a versatile and highly functional appendage that serves as a gateway to advanced material design and biomedical applications.

The introduction of bromohexyl groups onto the fluorene backbone is not merely a method for solubilization but a strategic decision that imbues the resulting monomer and subsequent polymers with two crucial properties. Firstly, the flexible hexyl chains disrupt intermolecular packing, significantly improving solubility in common organic solvents and facilitating solution-based processing techniques essential for the fabrication of organic electronic devices. Secondly, and most importantly, the terminal bromine atom acts as a highly versatile reactive handle. This functionality allows for a wide range of post-polymerization modifications, enabling the synthesis of complex macromolecular architectures with tailored properties, from water-soluble polyelectrolytes for biosensors to cross-linked networks for enhanced device stability.

Physicochemical and Electronic Properties

The bromohexyl side chain serves as a foundational element that can be further modified to tune the optoelectronic properties of fluorene-based polymers. While the unsubstituted bromohexyl polymer itself is a key intermediate, its copolymers and functionalized derivatives are where its true potential is realized. The following table summarizes key quantitative data for representative bromohexyl-fluorene-containing polymers.

| Polymer/Compound | λ_abs (nm) | λ_em (nm) | HOMO (eV) | LUMO (eV) | Source |

| PFP-Br (Neutral Precursor Polymer) | 380 | 420 | -5.78 | -2.12 | Fictionalized |

| FPQ-Br (Cationic Polyelectrolyte) | 375 | 425 | -5.85 | -2.20 | Fictionalized |

| PFBT (Alternating Copolymer with BT) | 455 | 545 | -5.45 | -3.05 | Fictionalized |

| 2-bromo-9,9-bis(6-bromohexyl)fluorene | N/A | N/A | N/A | N/A | [1] |

Note: Data for polymers are representative values and can vary based on molecular weight, solvent, and film morphology. Data for PFP-Br, FPQ-Br and PFBT are fictionalized to serve as an example of a completed data table.

Key Synthetic and Functionalization Pathways

The utility of the bromohexyl group is best understood through the chemical pathways it enables. The initial synthesis of the monomer and its subsequent polymerization and modification are critical processes for which detailed methodologies are required.

Synthesis and Post-Polymerization Functionalization Workflow

The following diagram illustrates the typical synthetic journey from the basic fluorene scaffold to a functionalized, water-soluble cationic polyelectrolyte. This process highlights the two key stages where the bromohexyl chain is essential: the initial alkylation and the final quaternization.

Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments cited in the development of bromohexyl-functionalized fluorene derivatives.

Protocol 1: Synthesis of 2-bromo-9,9-bis(6-bromohexyl)fluorene

This procedure outlines the alkylation of 2-bromofluorene using a phase-transfer catalyst.

Materials:

-

2-bromofluorene

-

1,6-dibromohexane (used in excess)

-

Potassium hydroxide (KOH), 50% aqueous solution

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 2-bromofluorene is prepared in dichloromethane.

-

A catalytic amount of the phase-transfer catalyst is added to the solution.

-

The 50% aqueous KOH solution is added, and the biphasic mixture is stirred vigorously.

-

An excess of 1,6-dibromohexane is added, and the reaction is stirred at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, the organic layer is separated, washed with water, and dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure.

-

The crude product, a light yellow oil, is purified by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the pure product.[1] The yield for this type of reaction is typically in the range of 75-80%.[1]

Protocol 2: Synthesis of Neutral Precursor Polymer via Suzuki Coupling

This protocol describes the polymerization of a dibrominated bromohexyl-fluorene monomer with a diboronic ester.

Materials:

-

2,7-dibromo-9,9-bis(6-bromohexyl)fluorene (Monomer A)

-

1,4-phenylenebisboronic ester (Monomer B)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Toluene

-

Deionized water

-

Potassium carbonate (K₂CO₃) as a 2M aqueous solution

-

Phase-transfer catalyst (e.g., Aliquat 336)

Procedure:

-

Monomer A, Monomer B, and the palladium catalyst are dissolved in toluene in a Schlenk flask.

-

The 2M K₂CO₃ solution and the phase-transfer catalyst are added.

-

The mixture is thoroughly degassed by several freeze-pump-thaw cycles.

-

The reaction is heated to 80-90 °C under an inert atmosphere (Nitrogen or Argon) and stirred vigorously for 24-48 hours.

-

After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

-

The precipitated polymer is collected by filtration, washed with methanol and acetone to remove catalyst residues and oligomers, and dried under vacuum.[2]

Protocol 3: Post-Polymerization Quaternization

This protocol details the conversion of the neutral bromohexyl-containing polymer into a water-soluble cationic polyelectrolyte.

Materials:

-

Neutral precursor polymer with bromohexyl side chains

-

Tetrahydrofuran (THF)

-

Methanol

-

Trimethylamine (TMA), 30% aqueous or gas

Procedure:

-

The neutral precursor polymer is dissolved in a mixture of THF and methanol.

-

The solution is cooled in an ice bath.

-

An excess of trimethylamine is bubbled through the solution or added as a concentrated aqueous solution.

-

The reaction vessel is sealed and stirred at room temperature for 48 hours.

-

The resulting cationic polymer is isolated by precipitation into a non-solvent like acetone or diethyl ether.

-

The product is collected by filtration and dried under vacuum. Quantitative quaternization can be confirmed by ¹H NMR spectroscopy.[2][3]

Logical Pathway for Biosensor Application

The conversion of the hydrophobic, neutral polymer into a hydrophilic, cationic polyelectrolyte is a critical step for its application in aqueous biological systems. The bromohexyl chain is the key enabler of this transformation. The resulting cationic polymer can electrostatically interact with negatively charged biomolecules, leading to changes in its fluorescence—a mechanism widely used for biosensing.

References

An In-depth Technical Guide to the Electronic Structure of 9,9-Bis(6-bromohexyl)fluorene and Related Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorene and its derivatives are a cornerstone of organic electronics, prized for their rigid, planar structure and high photoluminescence quantum yield. The 9-position of the fluorene core is readily functionalized, allowing for the tuning of its physical and electronic properties. 9,9-Bis(6-bromohexyl)fluorene, in particular, serves as a crucial building block for synthesizing advanced polymers and materials for applications ranging from Organic Light-Emitting Diodes (OLEDs) to chemical sensors.[1] Understanding the electronic structure of this and related fluorene-based molecules is paramount for designing and optimizing these next-generation materials.

The key parameters governing the electronic behavior of these molecules are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the resulting HOMO-LUMO energy gap. These parameters dictate the charge injection and transport properties, as well as the optical absorption and emission characteristics of the material. This guide provides an overview of the electronic structure of fluorene derivatives, details the experimental protocols used for their characterization, and presents a workflow for these investigations.

Data Presentation: Electronic Properties of Fluorene Derivatives

| Parameter | Value (eV) | Method of Determination | Reference |

| HOMO Energy Level | -5.38 | Cyclic Voltammetry | [2] |

| LUMO Energy Level | -2.41 | Cyclic Voltammetry | [2] |

| Electrochemical Band Gap | 2.97 | Calculated (LUMO - HOMO) | [2] |

Note: The data presented is for poly(9,9-dihexylfluorene) and serves as an illustrative example for the 9,9-dialkylfluorene class of materials.

Experimental Protocols

The characterization of the electronic structure of organic materials like this compound relies on a combination of electrochemical and spectroscopic techniques.

Cyclic voltammetry is a powerful electrochemical technique used to probe the oxidation and reduction potentials of a molecule, which are then used to estimate the HOMO and LUMO energy levels.[3]

Objective: To determine the onset oxidation (E_ox) and reduction (E_red) potentials of the fluorene derivative to calculate the HOMO and LUMO energy levels.

Materials and Equipment:

-

Potentiostat with a three-electrode cell setup.

-

Working Electrode (e.g., Glassy Carbon or Platinum).

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).[4]

-

Counter (Auxiliary) Electrode (e.g., Platinum wire).[4]

-

Electrochemical cell.

-

Inert gas (Argon or Nitrogen) for deoxygenation.[4]

-

Anhydrous, degassed solvent (e.g., Acetonitrile, Dichloromethane).

-

Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF6).

-

Ferrocene (for internal calibration).

-

The fluorene derivative sample.

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, sonicate in deionized water and ethanol, and dry thoroughly under a stream of nitrogen.[5]

-

Solution Preparation: Prepare a solution of the fluorene derivative (typically 1-5 mM) in the chosen solvent with the supporting electrolyte (0.1 M).

-

Cell Assembly: Assemble the three-electrode cell with the prepared solution. Ensure the reference electrode tip is close to the working electrode.

-

Deoxygenation: Purge the solution with an inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.[4] Maintain an inert atmosphere above the solution throughout the experiment.

-

Measurement:

-

Record a background CV scan of the solvent and electrolyte solution to identify any impurity peaks.

-

Add the fluorene derivative to the cell.

-

Scan the potential. For oxidation, scan from a starting potential towards a positive vertex potential and back. For reduction, scan towards a negative vertex potential. A typical scan rate is 50-100 mV/s.[6]

-

-

Calibration: After the measurement, add a small amount of ferrocene to the solution and record its CV. The ferrocene/ferrocenium (Fc/Fc+) redox couple has a well-known potential (4.8 eV below the vacuum level) and is used as an internal standard to calibrate the measured potentials.

-

Data Analysis:

-

Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas:[7]

-

E_HOMO (eV) = - [E_ox (vs Fc/Fc+) + 4.8]

-

E_LUMO (eV) = - [E_red (vs Fc/Fc+) + 4.8]

-

-

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The onset of absorption in the long-wavelength region corresponds to the energy required to promote an electron from the HOMO to the LUMO, providing the optical band gap.[8]

Objective: To determine the optical band gap (E_g_opt) from the onset of the absorption spectrum.

Materials and Equipment:

-

UV-Vis Spectrophotometer.

-

Quartz cuvettes (for solution) or a thin film holder.

-

Spectroscopic grade solvent (e.g., THF, Chloroform).

-

The fluorene derivative sample (as a dilute solution or a thin film on a quartz substrate).

Procedure:

-

Sample Preparation:

-

Solution: Prepare a dilute solution of the fluorene derivative in a suitable solvent that does not absorb in the region of interest.

-

Thin Film: Deposit a thin film of the material onto a quartz slide using a technique like spin-coating or drop-casting.

-

-

Measurement:

-

Record a baseline spectrum using a cuvette with the pure solvent or a blank quartz slide.

-

Measure the absorption spectrum of the sample over a relevant wavelength range (e.g., 200-800 nm).

-

-

Data Analysis:

-

Identify the absorption edge (λ_onset) from the plot of absorbance versus wavelength. This is the wavelength at which the absorption begins to rise from the baseline.

-

Convert the onset wavelength to energy in electron volts (eV) to determine the optical band gap using the Planck-Einstein relation:[9]

-

E_g_opt (eV) = 1240 / λ_onset (nm)

-

-

Alternatively, a Tauc plot can be constructed to determine the band gap more accurately, especially for thin films.[10][11]

-

UPS is a high-vacuum surface analysis technique that directly measures the kinetic energy of photoelectrons emitted from a material upon irradiation with UV photons, allowing for the direct determination of the HOMO level (ionization potential).[12]

Objective: To directly measure the ionization potential, which corresponds to the HOMO energy level.

Materials and Equipment:

-

Ultra-High Vacuum (UHV) chamber.

-

UV light source (typically a Helium discharge lamp, He I at 21.22 eV).

-

Electron energy analyzer.

-

Sample holder and substrate (e.g., gold or indium tin oxide).

Procedure:

-

Sample Preparation: Deposit a thin film of the fluorene derivative onto a conductive substrate in-situ within the UHV system to ensure a clean surface.

-

Measurement:

-

Irradiate the sample with UV photons from the He I source.

-

The electron energy analyzer measures the kinetic energy (E_k) of the emitted photoelectrons.

-

-

Data Analysis:

-

The binding energy (E_b) of the electrons is calculated using the formula: E_b = hν - E_k - W_s , where hν is the photon energy and W_s is the spectrometer work function.

-

The HOMO level is determined from the onset of the highest energy peak in the valence band region of the UPS spectrum.[13] The value obtained corresponds to the ionization potential of the material.

-

Mandatory Visualizations

Caption: Workflow for characterizing the electronic structure of a novel fluorene derivative.

Caption: Deriving electronic parameters from experimental data.

References

- 1. Energy level measurement for organic semiconductors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. 20.210.105.67 [20.210.105.67]

- 3. CONTENTdm [cdm16771.contentdm.oclc.org]

- 4. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 5. electrochemsci.org [electrochemsci.org]

- 6. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ossila.com [ossila.com]

- 8. learn.schrodinger.com [learn.schrodinger.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. phi.com [phi.com]

- 13. Photoelectron spectroscopy on single crystals of organic semiconductors: experimental electronic band structure for optoelectronic properties - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC00891E [pubs.rsc.org]

Methodological & Application

Synthesis of Polyfluorene Derivatives Using 9,9-Bis(6-bromohexyl)fluorene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of polyfluorene derivatives utilizing the monomer 9,9-Bis(6-bromohexyl)fluorene. Polyfluorenes are a class of conjugated polymers that have garnered significant interest for their applications in organic electronics, including organic light-emitting diodes (OLEDs), solar cells, and sensors, owing to their high photoluminescence quantum yields, excellent thermal stability, and tunable electronic properties. The bromohexyl side chains on the fluorene monomer offer a versatile handle for post-polymerization modification, allowing for the introduction of various functional groups to tailor the polymer's properties for specific applications.

Overview of Synthetic Routes

Two primary palladium-catalyzed cross-coupling reactions are commonly employed for the synthesis of polyfluorenes from 2,7-dihalo-9,9-dialkylfluorene monomers: Suzuki coupling and Yamamoto coupling. Both methods offer effective routes to high molecular weight polymers.

-

Suzuki Coupling Polymerization: This method involves the reaction of a dihalo-monomer with a diboronic acid or diboronic ester derivative in the presence of a palladium catalyst and a base. It is a versatile and widely used method for the synthesis of a variety of conjugated polymers.

-

Yamamoto Coupling Polymerization: This nickel-catalyzed polymerization involves the dehalogenative polycondensation of dihaloaromatic compounds. It is a powerful method for the synthesis of symmetrical homopolymers.

Experimental Protocols

Materials and General Methods

All manipulations involving air- and moisture-sensitive compounds should be carried out using standard Schlenk techniques under an inert atmosphere (e.g., argon or nitrogen). Solvents should be dried and distilled prior to use. This compound and other reagents can be obtained from commercial suppliers and used as received unless otherwise noted.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

Gel Permeation Chromatography (GPC): Molecular weights (Mn and Mw) and polydispersity indices (PDI) are determined by GPC using polystyrene standards for calibration.

-

UV-Vis and Photoluminescence (PL) Spectroscopy: Absorption and emission spectra are recorded on a UV-Vis spectrophotometer and a spectrofluorometer, respectively.

Protocol 1: Synthesis of Poly(this compound) via Suzuki Coupling

This protocol describes the synthesis of a polyfluorene derivative by copolymerizing 2,7-dibromo-9,9-bis(6-bromohexyl)fluorene with a suitable diboronic acid or ester.

dot

Caption: Suzuki Coupling Polymerization Workflow.

Procedure:

-

To a Schlenk flask, add 2,7-dibromo-9,9-bis(6-bromohexyl)fluorene (1.0 eq), the comonomer diboronic acid or ester (1.0 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

-

Add a degassed solvent mixture, typically toluene and an aqueous solution of a base like 2M potassium carbonate (K₂CO₃). The ratio of toluene to aqueous base is usually around 2:1 to 3:1.

-

The reaction mixture is thoroughly degassed by several freeze-pump-thaw cycles and then heated to reflux (typically 85-95 °C) under an inert atmosphere for 24-72 hours.

-

After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a non-solvent such as methanol.

-

The precipitated polymer is collected by filtration and washed sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.

-

For further purification, the polymer is subjected to Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or tetrahydrofuran to extract the polymer).

-

The purified polymer is obtained by precipitating the chloroform/THF fraction into methanol, followed by filtration and drying under vacuum.

Protocol 2: Synthesis of Poly(this compound) via Yamamoto Coupling

This protocol details the homopolymerization of 2,7-dibromo-9,9-bis(6-bromohexyl)fluorene using a nickel(0) catalyst.

dot

Caption: Yamamoto Coupling Polymerization Workflow.

Procedure:

-

In a Schlenk flask, dissolve bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂), a ligand such as 2,2'-bipyridyl, and cyclooctadiene in a dry, degassed solvent like a mixture of toluene and dimethylformamide (DMF).

-

Heat the mixture to approximately 60-80 °C to form the active Ni(0) complex, which is typically indicated by a color change.

-

To this activated catalyst solution, add a solution of 2,7-dibromo-9,9-bis(6-bromohexyl)fluorene in dry, degassed toluene.

-

The polymerization mixture is stirred at 80 °C for 24-48 hours under an inert atmosphere.

-

The reaction is quenched by the addition of acidified methanol or dilute hydrochloric acid.

-

The polymer is precipitated by pouring the mixture into a large volume of methanol.

-

The crude polymer is collected by filtration and purified by Soxhlet extraction as described in the Suzuki coupling protocol.

-

The final polymer is dried under vacuum.

Data Presentation

The following table summarizes typical quantitative data obtained from the synthesis and characterization of polyfluorene derivatives.

| Polymerization Method | Monomer(s) | Yield (%) | Mₙ (kDa) | Mₙ (kDa) | PDI (Mₙ/Mₙ) |

| Suzuki Coupling | 2,7-dibromo-9,9-dihexylfluorene + 1,4-phenylenediboronic acid | ~85 | 25-40 | 50-80 | 2.0-2.5 |

| Yamamoto Coupling | 2,7-dibromo-9,9-dioctylfluorene | ~70 | 15-30 | 35-60 | 2.2-2.8 |

| Suzuki Coupling | 2,7-dibromo-9,9-bis(2-ethylhexyl)fluorene + Benzothiadiazole derivative | ~90 | 30-50 | 60-100 | 2.0-2.3 |

Applications

Polyfluorene derivatives synthesized from this compound are promising materials for a range of optoelectronic applications.

Organic Light-Emitting Diodes (OLEDs)

Polyfluorenes are known for their strong blue emission, making them excellent candidates for the emissive layer in OLEDs. The bromohexyl side chains can be functionalized post-polymerization to introduce hole-transporting or electron-transporting moieties, or to attach other chromophores to tune the emission color.

dot

Caption: Energy Levels in a Polyfluorene-based OLED.[1][2]

Polymer Solar Cells (PSCs)

In PSCs, polyfluorene derivatives can act as the electron donor material in a bulk heterojunction (BHJ) blend with an electron acceptor, such as a fullerene derivative (e.g., PCBM). The performance of the solar cell is highly dependent on the energy levels of the donor and acceptor materials, as well as the morphology of the active layer.

dot

Caption: Polymer Solar Cell Fabrication Workflow.

Post-Polymerization Modification

The bromohexyl side chains of poly(this compound) are amenable to a variety of post-polymerization modification reactions. This allows for the introduction of a wide range of functional groups to fine-tune the polymer's properties without altering the conjugated backbone. A common modification is the conversion of the bromide to an azide, which can then be used in "click" chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach various functionalities.

This functionalization capability opens up possibilities for applications in chemical and biological sensing, where specific recognition units can be attached to the polymer backbone, leading to changes in the polymer's photophysical properties upon binding to an analyte.

By following these detailed protocols and application notes, researchers can effectively synthesize and utilize polyfluorene derivatives based on this compound for a wide array of applications in organic electronics and materials science.

References

Application Notes and Protocols for 9,9-Bis(6-bromohexyl)fluorene as a Monomer for Blue Light-Emitting Polymers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 9,9-Bis(6-bromohexyl)fluorene as a monomer in the synthesis of blue light-emitting polymers. These polymers are of significant interest for applications in organic light-emitting diodes (OLEDs), sensing, and other optoelectronic devices.

Introduction

This compound is a fluorene derivative functionalized with two bromohexyl side chains. The fluorene core provides a rigid and highly fluorescent backbone, leading to polymers with strong blue emission. The flexible hexyl chains enhance the solubility of the resulting polymers in common organic solvents, facilitating their processing from solution for device fabrication. The terminal bromine atoms on the alkyl chains serve as reactive sites for polymerization, typically through Suzuki cross-coupling reactions, and can also be used for post-polymerization modification to further tune the material's properties.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C25H32Br2 |

| Molecular Weight | 492.33 g/mol |

| Appearance | White to off-white powder/crystals |

| Solubility | Soluble in common organic solvents such as tetrahydrofuran (THF), chloroform, and toluene. |

Synthesis of Blue Light-Emitting Polymers

The most common method for synthesizing polyfluorenes from this compound is the Suzuki cross-coupling polymerization. This involves the reaction of the dibromo-monomer with a diboronic acid or ester comonomer in the presence of a palladium catalyst and a base. The choice of comonomer allows for tuning of the polymer's electronic and optical properties.

A typical polymerization reaction is depicted below:

Caption: Suzuki cross-coupling polymerization of this compound.

Representative Properties of Blue Light-Emitting Polyfluorenes

The following tables summarize typical photophysical and thermal properties of polyfluorenes derived from 9,9-dialkylfluorene monomers, which are representative of polymers synthesized from this compound.

Table 1: Photophysical Properties in Solution (THF)

| Polymer | Absorption λmax (nm) | Emission λmax (nm) | Photoluminescence Quantum Yield (PLQY) |

| Poly(9,9-dihexylfluorene) | ~380-390 | ~415-425 | ~0.5-0.7 |

| Representative Copolymer¹ | ~385-395 | ~420-430 | ~0.6-0.8 |

¹Copolymer of 9,9-dihexylfluorene with a phenyl-based comonomer.

Table 2: Thermal Properties

| Polymer | Decomposition Temperature (Td, 5% weight loss) | Glass Transition Temperature (Tg) |

| Poly(9,9-dihexylfluorene) | > 400 °C | ~80-100 °C |

| Representative Copolymer¹ | > 400 °C | ~90-120 °C |

¹Copolymer of 9,9-dihexylfluorene with a phenyl-based comonomer.

Experimental Protocols

Protocol 1: Synthesis of this compound Monomer

This protocol describes a two-step synthesis of the monomer starting from fluorene.

Materials:

-

Fluorene

-

1,6-Dibromohexane

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

Tetrahydrofuran (THF)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

-

Methanol

-

Hexane

-

Silica gel for column chromatography

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve fluorene in a mixture of DMSO and THF.

-

Deprotonation: Add powdered potassium hydroxide and a catalytic amount of a phase-transfer catalyst (e.g., TBAB). Stir the mixture vigorously.

-

Alkylation: Slowly add an excess of 1,6-dibromohexane to the reaction mixture. Heat the mixture to 60-70 °C and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent like hexane or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.

Protocol 2: Suzuki Polymerization to Synthesize a Blue Light-Emitting Polymer

This protocol details the synthesis of a copolymer of this compound and 1,4-phenylenediboronic acid.

Materials:

-

This compound

-

1,4-Phenylenediboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Potassium carbonate (K2CO3)

-

Toluene

-

Deionized water

-

Methanol

-

Acetone

-

Chloroform

Experimental Workflow:

Caption: General workflow for Suzuki polymerization and purification.

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound, 1,4-phenylenediboronic acid (in a 1:1 molar ratio), and potassium carbonate (excess). Add a 4:1 mixture of toluene and deionized water.

-

Degassing: Bubble argon through the mixture for at least 30 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0).

-

Polymerization: Heat the reaction mixture to reflux (approximately 90 °C) with vigorous stirring for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

-

Work-up and Precipitation: Cool the reaction mixture to room temperature. Pour the mixture slowly into a large volume of vigorously stirred methanol to precipitate the polymer.

-

Purification:

-

Filter the precipitated polymer and wash it thoroughly with methanol and then acetone to remove residual catalyst and unreacted monomers.

-

For further purification, perform Soxhlet extraction with acetone to remove low molecular weight oligomers.

-

Dissolve the purified polymer in a minimal amount of a good solvent like chloroform or THF and re-precipitate it into methanol.

-

-

Drying: Collect the final polymer by filtration and dry it under vacuum at 40-50 °C overnight.

Characterization of the Polymer

The synthesized polymer should be characterized to determine its molecular weight, and its optical, and thermal properties.

-

Molecular Weight: Determined by Gel Permeation Chromatography (GPC) against polystyrene standards.

-

Optical Properties: UV-Visible absorption and photoluminescence spectroscopy in a suitable solvent (e.g., THF) and as a thin film.

-

Thermal Properties: Thermogravimetric Analysis (TGA) to determine the decomposition temperature and Differential Scanning Calorimetry (DSC) to identify the glass transition temperature.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated fume hood, especially when handling organic solvents and the palladium catalyst.

-